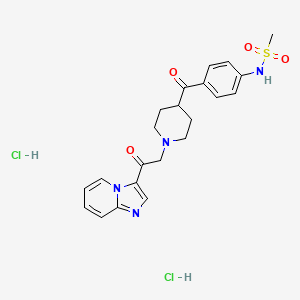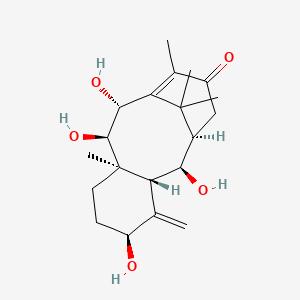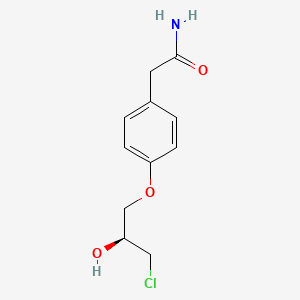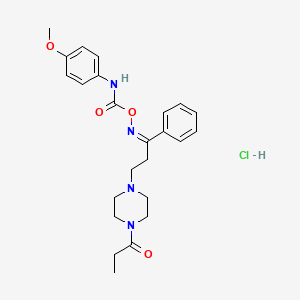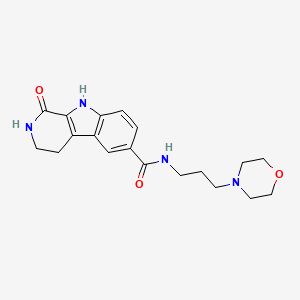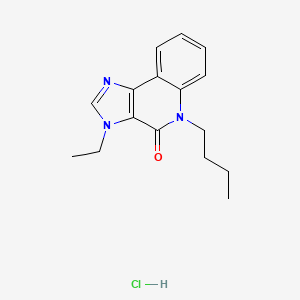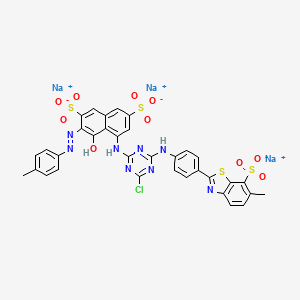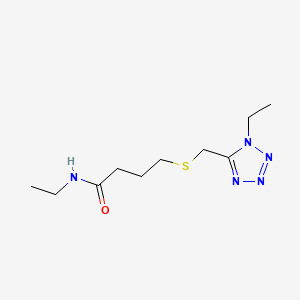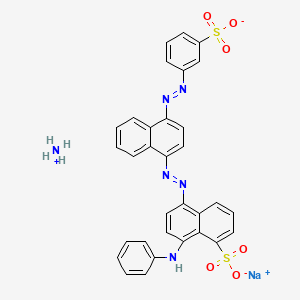
8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The azo compound is sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt.
Industrial Production Methods
In industrial settings, the synthesis is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.
Biology
Biological Staining: Used to stain tissues and cells for microscopic examination.
Biomolecular Labeling: Conjugated to biomolecules for tracking and visualization.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and imaging techniques.
Industry
Textile Dyeing: Applied in the dyeing of fabrics and textiles.
Food Industry: Used as a food colorant in some regions.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in structure and color in response to changes in pH or redox conditions. The sulfonic acid groups enhance its solubility and interaction with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting its stability and replication.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid deposits.
Sudan III: Employed in lipid staining.
Uniqueness
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is unique due to its specific structure, which imparts distinct color properties and solubility characteristics. Its combination of azo and sulfonic acid groups makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
83006-77-3 |
|---|---|
Fórmula molecular |
C32H25N6NaO6S2 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
azanium;sodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.H3N.Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);1H3;/q;;+1/p-1 |
Clave InChI |
YAUSFWPGFLEMDR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


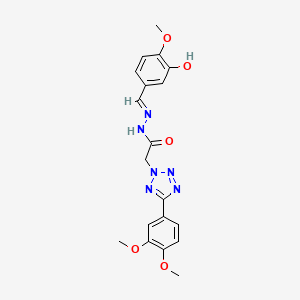
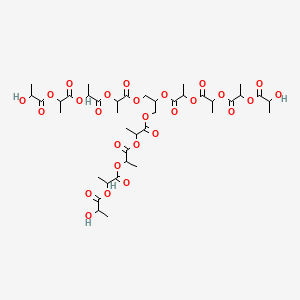
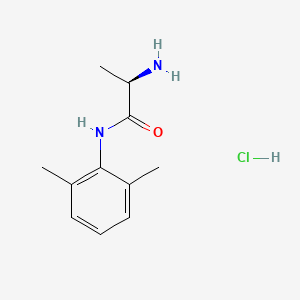
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

